molecular formula C13H18N2O B8306135 7-Amino-2-ethyl-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

7-Amino-2-ethyl-4,4-dimethyl-3,4-dihydro-2H-isoquinolin-1-one

Cat. No. B8306135
M. Wt: 218.29 g/mol
InChI Key: ROTBDKTVPIBFBB-UHFFFAOYSA-N
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Patent
US08399481B2

Procedure details

Palladium/Carbon (10% wt) (12 mg, 0.04 mmol) was added to a stirred solution of 2-ethyl-4,4-dimethyl-7-nitro-3,4-dihydro-2H-isoquinolin-1-one (110 mg, 0.44 mmol) and ammonium formate (137 mg, 2.21 mmol) in anhydrous DMF (6 ml) at room temperature. The resulting suspension was heated at reflux for lhr, then cooled and filtered through a pad of celite. The solvent was evaporated in vacuo and the crude residue purified by flash column chromatography (60% ethyl acetate in dichloromethane) to afford the title compound as a pale yellow solid (40 mg, 98%). HPLC retention time 2.99 min. Mass spectrum (ES+) m/z 219 (M+H).
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:12][C:11]([CH3:14])([CH3:13])[C:10]2[C:5](=[CH:6][C:7]([N+:15]([O-])=O)=[CH:8][CH:9]=2)[C:4]1=[O:18])[CH3:2].C([O-])=O.[NH4+]>CN(C=O)C.[Pd]>[NH2:15][C:7]1[CH:6]=[C:5]2[C:10]([C:11]([CH3:13])([CH3:14])[CH2:12][N:3]([CH2:1][CH3:2])[C:4]2=[O:18])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C(C)N1C(C2=CC(=CC=C2C(C1)(C)C)[N+](=O)[O-])=O
Name
Quantity
137 mg
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
12 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for lhr
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue purified by flash column chromatography (60% ethyl acetate in dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C2C(CN(C(C2=C1)=O)CC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 41.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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